

# PSI-353661 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PSI-353661 |           |
| Cat. No.:            | B8382301   | Get Quote |

# **Technical Support Center: PSI-353661**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of **PSI-353661** in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is **PSI-353661**?

A1: **PSI-353661** (also known as GS-558093) is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine monophosphate analogue.[1] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2][3][4] As a prodrug, it is designed to be metabolized into its active triphosphate form, PSI-352666, within the body, primarily in the liver.

Q2: How does **PSI-353661** become activated?

A2: **PSI-353661** undergoes a multi-step enzymatic conversion to its active triphosphate form. This metabolic pathway involves the initial hydrolysis of the carboxyl ester by enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by the histidine triad nucleotide-binding protein 1 (Hint 1). Subsequent phosphorylation events by cellular kinases yield the active triphosphate, PSI-352666, which inhibits the HCV NS5B polymerase.



Q3: What are the primary degradation pathways for **PSI-353661** in experimental conditions?

A3: The primary "degradation" pathway for **PSI-353661** is its intended metabolic activation in biological systems, particularly within liver cells or liver fractions (like S9). This involves enzymatic hydrolysis as described in Q2. Chemical hydrolysis of the phosphoramidate bond can also occur, particularly under non-physiological pH conditions, although specific data for **PSI-353661** is limited. Phosphoramidates, in general, can be susceptible to both acid- and base-catalyzed hydrolysis.

Q4: What are the recommended storage conditions for **PSI-353661**?

A4: While detailed official storage guidelines are not publicly available, vendor information suggests storing **PSI-353661** at -20°C. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture. Once reconstituted in a solvent, aliquotting and storing at -80°C is a common practice to minimize freeze-thaw cycles.

## **Stability Data**

The stability of **PSI-353661** and related analogues has been evaluated in various simulated biological fluids. The data below is summarized from preclinical studies and indicates the compound's stability profile, which is crucial for its liver-targeting mechanism.

Table 1: In Vitro Stability of **PSI-353661** (Compound 23) and Related Analogues



| Compound                         | Condition                     | Half-life (t½) in hours |
|----------------------------------|-------------------------------|-------------------------|
| PSI-353661 (23)                  | Simulated Gastric Fluid (SGF) | > 2                     |
| Simulated Intestinal Fluid (SIF) | > 2                           |                         |
| Human Plasma                     | > 2                           | _                       |
| Human Liver S9 Fraction          | 0.2                           | -                       |
| Analogue 20                      | Simulated Gastric Fluid (SGF) | > 2                     |
| Simulated Intestinal Fluid (SIF) | > 2                           |                         |
| Human Plasma                     | > 2                           | _                       |
| Human Liver S9 Fraction          | 0.2                           | _                       |
| Analogue 28                      | Simulated Gastric Fluid (SGF) | 0.5                     |
| Simulated Intestinal Fluid (SIF) | 0.8                           |                         |
| Human Plasma                     | 0.3                           | -                       |
| Human Liver S9 Fraction          | 0.1                           | <del>-</del>            |

Data adapted from Chang, W. et al. (2010). Discovery of **PSI-353661**, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection. ACS Medicinal Chemistry Letters. This table demonstrates that **PSI-353661** is relatively stable in simulated gastrointestinal fluids and human plasma, but is rapidly metabolized in human liver S9 fractions, consistent with its design as a liver-targeted prodrug.

# Metabolic Activation Pathway of PSI-353661

The following diagram illustrates the key steps in the intracellular conversion of **PSI-353661** to its active antiviral form, PSI-352666.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSI-353661 Immunomart [immunomart.com]
- To cite this document: BenchChem. [PSI-353661 stability and degradation in experimental conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8382301#psi-353661-stability-and-degradation-inexperimental-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com